2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide
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Description
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H11N3O5 and its molecular weight is 313.269. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds Synthesis
Synthesis of Functional Heterocycles : Compounds like N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide are synthesized as precursors for developing various pharmacologically active heterocycles (Khodot & Rakitin, 2022).
Corrosion Inhibitors : Isoxazolidine and isoxazoline derivatives, synthesized through reactions involving acetamide derivatives, have been evaluated for their efficiency as corrosion inhibitors in different environments (Yıldırım & Cetin, 2008).
Antimicrobial Agents : Compounds such as N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides show promise as antimicrobial agents against various bacterial and fungal strains (Rezki, 2016).
Pharmaceuticals and Therapeutics
Antitumor Activity : Benzothiazole derivatives are explored for their antitumor activities, indicating a potential application in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Properties : Some benzothiazole acetamide derivatives demonstrate significant anticonvulsant activity, offering insights into potential applications in epilepsy treatment (Nath et al., 2021).
Material Science and Chemistry
Oil and Lubricant Additives : Benzimidazole derivatives, structurally related to the compound , are investigated as antioxidants for base oils, suggesting applications in material science (Basta et al., 2017).
Synthesis Methods : Studies on the synthesis of various heterocyclic compounds, including acetamide derivatives, contribute to the development of new methodologies in organic chemistry (Akbarzadeh et al., 2012).
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c19-15(16-14-3-4-22-18-14)7-10-6-12(23-17-10)9-1-2-11-13(5-9)21-8-20-11/h1-6H,7-8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKWCGRWTJNGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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